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4-(2,4-Difluorophenoxy)phenol

Cat. No.: B8469312
M. Wt: 222.19 g/mol
InChI Key: JPEJUCMBHWQOMZ-UHFFFAOYSA-N
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Description

Contextual Importance of Phenoxyphenols in Advanced Organic Synthesis

The phenoxyphenol scaffold, characterized by a phenol (B47542) group linked to another phenyl ring via an ether bond, is a valuable building block in organic synthesis. These compounds serve as crucial intermediates in the production of polymers, pharmaceuticals, and agrochemicals. guidechem.comacs.org For instance, 4-phenoxyphenol (B1666991) is a key precursor in the synthesis of insect growth regulators like fenoxycarb (B1672525) and pyriproxyfen. google.com The reactivity of the phenolic hydroxyl group and the stability of the diaryl ether linkage make phenoxyphenols versatile substrates for a variety of chemical transformations.

The general structure of phenoxyphenols allows for the introduction of various substituents on either aromatic ring, leading to a diverse library of compounds with tailored properties. This adaptability is a key reason for their widespread use in the development of new materials and bioactive molecules. acs.org

Rationale for Comprehensive Research on Fluorinated Aromatic Ethers

The incorporation of fluorine into aromatic ethers has a profound impact on their physicochemical properties. Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within a molecule. This can lead to changes in acidity, basicity, and reactivity. researchgate.net

One of the primary drivers for research into fluorinated aromatic ethers is their enhanced metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This property is highly desirable in drug design, as it can lead to compounds with longer half-lives and improved pharmacokinetic profiles. researchgate.net

Furthermore, the introduction of fluorine can influence the conformation of a molecule and its ability to participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. These subtle changes can have a significant impact on a molecule's biological activity. researchgate.net The study of compounds like 4-(2,4-difluorophenoxy)phenol provides valuable insights into these structure-activity relationships.

PropertyDescription
Molecular Formula C12H8F2O2
Molecular Weight 222.19 g/mol
Appearance White or off-white solid
Acidity Slightly acidic, typical of phenols

Table 1: Physicochemical Properties of this compound ontosight.aibldpharm.com

Overview of Contemporary Research Trajectories for Aryl Ether Systems

The synthesis of diaryl ethers has been a long-standing area of research in organic chemistry. rsc.org Traditional methods, such as the Ullmann condensation, often require harsh reaction conditions, including high temperatures and the use of stoichiometric amounts of copper. rsc.orgwikipedia.org

Modern research focuses on developing milder and more efficient catalytic systems for the synthesis of aryl ethers. thieme-connect.com Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, have been adapted for C-O bond formation and offer a powerful alternative to the classical Ullmann reaction. rsc.orgthieme-connect.com These methods often employ sophisticated ligands to facilitate the catalytic cycle and can tolerate a wider range of functional groups. union.edu

Another significant area of research is the development of metal-free synthetic routes. rsc.org Nucleophilic aromatic substitution (SNAr) reactions provide a viable pathway for the synthesis of certain diaryl ethers, particularly when one of the aryl rings is activated by electron-withdrawing groups. researchgate.netrsc.org

Current research also explores the cleavage of the aryl ether bond, which is relevant for the degradation of lignin (B12514952) and the development of new synthetic methodologies. Studies have investigated the use of various transition metals to selectively cleave the C-O bond in aryl ethers. acs.orgcaltech.edu

The synthesis of this compound can be achieved through methods like nucleophilic aromatic substitution, typically involving the reaction of a suitably activated aryl halide with a phenoxide. evitachem.comsmolecule.com For example, the reaction of 2,4-difluorophenol (B48109) with an activated aryl halide in the presence of a base can yield the desired product.

Synthesis MethodDescriptionKey Features
Ullmann Condensation Copper-catalyzed reaction of an aryl halide with a phenol. wikipedia.orgTraditionally requires high temperatures and stoichiometric copper. Modern variations use catalytic copper with ligands. rsc.orgorganic-chemistry.org
Buchwald-Hartwig C-O Coupling Palladium-catalyzed cross-coupling of an aryl halide with an alcohol or phenol. rsc.orgthieme-connect.comGenerally milder conditions and broader substrate scope compared to the Ullmann reaction. google.com
Nucleophilic Aromatic Substitution (SNAr) Reaction of an electron-deficient aryl halide with a nucleophile (e.g., a phenoxide). researchgate.netDoes not require a metal catalyst but is typically limited to activated substrates. rsc.org

Table 2: Common Synthetic Methods for Diaryl Ethers

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8F2O2 B8469312 4-(2,4-Difluorophenoxy)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8F2O2

Molecular Weight

222.19 g/mol

IUPAC Name

4-(2,4-difluorophenoxy)phenol

InChI

InChI=1S/C12H8F2O2/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7,15H

InChI Key

JPEJUCMBHWQOMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 4 2,4 Difluorophenoxy Phenol

Retrosynthetic Analysis of the Phenoxy Linkage

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. wikipedia.orgias.ac.in For 4-(2,4-Difluorophenoxy)phenol, the primary disconnection involves cleaving the central ether bond (C-O). This approach reveals two primary synthetic pathways, each based on which side of the ether linkage the nucleophilic and electrophilic partners are derived from.

Disconnection A: This pathway involves the reaction between a phenoxide nucleophile and an electrophilic fluoro-aromatic compound. The synthons are a 4-hydroxyphenoxide anion and a 2,4-difluorophenyl cation. The corresponding synthetic equivalents would be hydroquinone (B1673460) (or a protected version like 4-methoxyphenol) and 1-halo-2,4-difluorobenzene (where the halogen is typically F, Cl, Br, or I).

Disconnection B: In this alternative, the roles are reversed. The disconnection generates a 2,4-difluorophenoxide anion and a 4-hydroxyphenyl cation as synthons. The practical starting materials, or synthetic equivalents, would be 2,4-difluorophenol (B48109) and a 4-halophenol (or a derivative where the hydroxyl group is protected).

The choice between these pathways often depends on the relative reactivity of the starting materials, the cost and availability of reagents, and the desired regioselectivity of the reaction. amazonaws.com

Table 1: Retrosynthetic Disconnections for this compound

Disconnection Pathway Nucleophilic Partner (Synthetic Equivalent) Electrophilic Partner (Synthetic Equivalent)
A Hydroquinone or 4-Methoxyphenol 1-Halo-2,4-difluorobenzene

| B | 2,4-Difluorophenol | 4-Halophenol or 4-Nitrophenol |

Catalytic Cross-Coupling Approaches for Ether Formation

Cross-coupling reactions catalyzed by transition metals are powerful tools for forming C-O bonds in diaryl ethers. rsc.org These methods offer significant advantages over classical techniques, often proceeding under milder conditions with greater functional group tolerance.

The Ullmann condensation, first reported in 1903, is a classic copper-catalyzed reaction between an aryl halide and a phenol (B47542) to form a diaryl ether. nih.govwikipedia.org Traditional Ullmann conditions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. nih.gov Modern protocols have significantly improved the reaction's efficiency and scope by incorporating ligands that accelerate the catalytic cycle.

Key optimizations include:

Catalyst Source: While copper powder was used historically, modern methods employ soluble copper(I) salts like CuI or Cu₂O, which are more reactive. organic-chemistry.org

Ligands: The addition of chelating ligands is crucial for achieving high yields under milder conditions. Inexpensive and effective ligands such as N,N-dimethylglycine, salicylaldoxime, and various diols have been shown to greatly accelerate the coupling. nih.govorganic-chemistry.orgacs.org

Base and Solvent: A strong base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), is required to deprotonate the phenol. Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or acetonitrile are commonly used. organic-chemistry.orgresearchgate.net

These optimized protocols allow the coupling of a wide range of aryl bromides and iodides with phenols, including sterically hindered substrates, at temperatures often below 120°C. organic-chemistry.orgresearchgate.net

Table 2: Representative Conditions for Modern Ullmann Diaryl Ether Synthesis

Copper Source Ligand Base Solvent Temperature (°C) Reference
Cu₂O N,N-Dimethylglycine Cs₂CO₃ Acetonitrile 90-110 nih.govorganic-chemistry.org
CuI (±)-Diol L3 K₃PO₄ Toluene 110 acs.org

As an alternative to copper-based systems, the palladium-catalyzed Buchwald-Hartwig amination has been adapted for the synthesis of diaryl ethers. organic-chemistry.orgwikipedia.org This C-O cross-coupling reaction, independently developed by the Buchwald and Hartwig groups, offers a powerful and general method for ether formation. rsc.org

The catalytic cycle is believed to involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst. wikipedia.org The success of this reaction is highly dependent on the choice of ligand bound to the palladium center.

Key features of this methodology include:

Catalyst System: A palladium precursor, such as Pd(OAc)₂ or [(cinnamyl)PdCl]₂, is combined with a sterically hindered phosphine ligand. rsc.org

Ligand Generations: The development of increasingly effective ligands has been central to the reaction's evolution. Early systems used bidentate phosphines like BINAP and DPEPhos. Later generations of bulky, electron-rich monophosphine ligands (e.g., biarylphosphines) have expanded the substrate scope to include less reactive aryl chlorides and allow for lower catalyst loadings. wikipedia.orgorganic-chemistry.org

Reaction Conditions: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is typically used in an aprotic solvent such as toluene or dioxane. rsc.org

The Buchwald-Hartwig etherification is known for its broad substrate scope and high functional group tolerance, making it a valuable tool for complex molecule synthesis. organic-chemistry.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Strategies for Diaryl Ether Synthesis

Nucleophilic aromatic substitution (SNAr) provides a transition-metal-free pathway for the synthesis of diaryl ethers. prolabas.com This reaction occurs when a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group (typically a halide). scientificupdate.com

For the synthesis of this compound, this strategy is particularly relevant. The fluorine atoms on the 2,4-difluorophenyl ring are strongly electron-withdrawing, which "activates" the ring towards nucleophilic attack by a phenoxide. acs.orgnih.gov

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Addition Step: The nucleophile (e.g., a phenoxide) attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. scientificupdate.com The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups, particularly those at the ortho and para positions relative to the leaving group, are essential for stabilizing the negative charge through resonance or induction. scientificupdate.com

Elimination Step: In the second, typically rapid step, the leaving group is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final diaryl ether product.

The regioselectivity of the SNAr reaction is dictated by the positions of the activating groups. In the case of a substrate like 1-chloro-2,4-difluorobenzene, the fluorine atoms activate the ring. Nucleophilic attack is directed to the carbon bearing the leaving group (chloride), with the negative charge in the Meisenheimer complex being stabilized by the nearby fluorine atoms. This predictable regioselectivity is a key advantage of the SNAr strategy. semanticscholar.org

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be applied to the synthesis of this compound to create more sustainable and environmentally benign manufacturing routes.

Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. Both the Ullmann and Buchwald-Hartwig couplings exemplify this, as small amounts of copper or palladium can generate large quantities of product, reducing metal waste. mdpi.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling and SNAr reactions generally have high atom economy compared to multi-step classical syntheses that may require protecting groups.

Safer Solvents and Auxiliaries: A major focus of green chemistry is the replacement of hazardous organic solvents. Research into performing diaryl ether syntheses in greener solvents like water, ionic liquids, or even under solvent-free conditions is an active area. mdpi.comfrontiersin.org

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure significantly reduces energy consumption. The evolution of highly active catalysts for Ullmann and Buchwald-Hartwig reactions that operate under milder conditions contributes to this goal. nih.govscientificupdate.com

Waste Prevention: Designing syntheses that produce minimal byproducts is essential. The high selectivity of catalytic and SNAr reactions helps to minimize the formation of unwanted side products, simplifying purification and reducing waste streams. nih.gov

By optimizing catalyst efficiency, selecting benign solvents, and designing energy-efficient processes, the synthesis of this compound can be aligned with the goals of sustainable chemical manufacturing.

Table 3: Application of Green Chemistry Principles to Diaryl Ether Synthesis

Green Chemistry Principle Application in Synthesis of this compound
Prevention High-yield, selective reactions (e.g., SNAr, Buchwald-Hartwig) minimize waste.
Atom Economy Direct coupling reactions maximize the incorporation of starting materials into the product.
Catalysis Ullmann (Cu) and Buchwald-Hartwig (Pd) methods use catalytic amounts of metals.
Safer Solvents Research into replacing traditional solvents like DMF or NMP with greener alternatives.

| Energy Efficiency | Development of catalysts that function at lower temperatures reduces energy requirements. |

Development of Novel Precursors and Protecting Group Chemistry

The efficient synthesis of this compound is heavily reliant on the strategic design of precursors and the judicious application of protecting group chemistry. Protecting groups are temporarily introduced into a molecule to mask a reactive functional group, thereby preventing unwanted side reactions during subsequent synthetic transformations. jocpr.com This strategy is particularly crucial in the multi-step synthesis of complex molecules where chemoselectivity is a key concern. jocpr.com

A common precursor for the synthesis of this compound is 2,4-difluorophenol. evitachem.com However, the development of novel precursors often focuses on enhancing reactivity, improving regioselectivity, and simplifying purification processes. One area of exploration involves the use of arylboronic acids as precursors in copper-catalyzed cross-coupling reactions. This approach offers mild reaction conditions and broad functional group tolerance.

Protecting group chemistry plays a pivotal role in the synthesis of unsymmetrical diaryl ethers like this compound, especially when starting from precursors like hydroquinone. The two hydroxyl groups of hydroquinone must be differentiated to ensure selective arylation. A common strategy involves the mono-protection of hydroquinone, allowing the remaining free hydroxyl group to react with a suitable arylating agent.

Benzyl (Bn) Ether Protecting Group Strategy:

A widely employed protecting group for phenols is the benzyl (Bn) group. nih.gov It is typically introduced by reacting the phenol with benzyl bromide in the presence of a base. The benzyl ether is stable to a wide range of reaction conditions but can be readily cleaved by catalytic hydrogenolysis. nih.gov

In the context of synthesizing this compound, 4-benzyloxyphenol can be utilized as a key precursor. This protected hydroquinone derivative can then undergo a nucleophilic aromatic substitution (SNAr) reaction with an activated difluorinated aromatic compound. The subsequent removal of the benzyl group yields the desired product.

StepReactant 1Reactant 2Reagents and ConditionsProductYield (%)
ProtectionHydroquinoneBenzyl BromideK₂CO₃, Acetone, Reflux4-BenzyloxyphenolHigh
Coupling4-Benzyloxyphenol1,2,4-Trifluorobenzene (B1293510)NaH, DMF4-(2,4-Difluorophenoxy)-1-benzyloxybenzeneModerate-High
Deprotection4-(2,4-Difluorophenoxy)-1-benzyloxybenzeneH₂Pd/C, EthanolThis compoundHigh

Silyl Ether Protecting Groups:

Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are another important class of protecting groups for phenols. wikipedia.org They are known for their stability under various non-acidic conditions and can be selectively removed using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF). wikipedia.org The choice between different silyl ethers often depends on the required stability and the specific conditions of the subsequent reaction steps.

The use of a silyl protecting group for one of the hydroxyl groups of hydroquinone allows for the selective synthesis of this compound. The bulky nature of the TBDMS group can also influence the regioselectivity of the subsequent arylation step.

Protecting GroupIntroduction ReagentsCleavage ReagentsStability
Benzyl (Bn)Benzyl Bromide, BaseH₂, Pd/CStable to most non-reducing conditions
tert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, ImidazoleTBAF, HFStable to non-acidic and non-fluoride conditions
Methoxymethyl (MOM)MOM-Cl, BaseAcid (e.g., HCl)Stable to basic and nucleophilic conditions

The development of novel precursors and the strategic implementation of protecting group chemistry are integral to the advancement of synthetic routes toward this compound. These methodologies not only enhance the efficiency and selectivity of the synthesis but also open avenues for the creation of structurally diverse analogues for further research and application. The careful selection of precursors and protecting groups, based on their reactivity and stability profiles, remains a cornerstone of modern organic synthesis.

Mechanistic Investigations of Reactions Involving 4 2,4 Difluorophenoxy Phenol

Elucidation of Aryl Ether Bond Formation Mechanisms

The synthesis of diaryl ethers, such as 4-(2,4-difluorophenoxy)phenol, is primarily achieved through transition-metal-catalyzed cross-coupling reactions. Methodologies like the Ullmann, Chan-Lam-Evans, and Buchwald-Hartwig couplings are powerful for forming the characteristic C-O-C aryl ether linkage. nih.gov The mechanism of formation for this compound typically involves the coupling of a phenol (B47542) with an activated aryl halide.

For instance, in an Ullmann-type condensation, the reaction could proceed between a salt of hydroquinone (B1673460) (acting as the nucleophile) and 1-halo-2,4-difluorobenzene. The mechanism, while not definitively established for all substrates, is generally understood to involve the following key steps:

Oxidative Addition: A copper(I) catalyst, often generated in situ, undergoes oxidative addition to the aryl halide (e.g., 1-bromo-2,4-difluorobenzene).

Ligand Exchange: The phenoxide displaces one of the ligands on the copper center.

Reductive Elimination: The final C-O bond is formed through reductive elimination, yielding the diaryl ether product and regenerating the Cu(I) catalyst.

The presence of the two electron-withdrawing fluorine atoms on the aryl halide ring is critical. These substituents activate the ring toward nucleophilic attack, facilitating the oxidative addition step and making the reaction more favorable compared to non-fluorinated analogues.

Alternatively, acid-catalyzed cleavage of the aryl ether bond, the reverse reaction, provides mechanistic insight. This process typically occurs under harsh conditions with strong acids like HBr or HI. ucalgary.ca The mechanism involves the protonation of the ether oxygen, making it a better leaving group. ucalgary.canih.gov Subsequently, a nucleophile (halide ion) attacks the less hindered carbon. For a diaryl ether, this cleavage is difficult because it would require the formation of an unstable aryl cation. The C-O bond is therefore quite stable, though the specific electronic effects of the difluorophenyl group can influence its lability under specific oxidative or reductive conditions.

Detailed Studies on Phenolic Hydroxyl Group Reactivity

The phenolic hydroxyl group in this compound is the primary site of reactivity for many chemical transformations. Its behavior is distinct from that of aliphatic alcohols due to the direct attachment to an aromatic ring, which allows the oxygen's lone pairs to delocalize into the π-system. libretexts.org

Acidity and Nucleophilicity: The hydroxyl group imparts a weakly acidic character to the molecule. The stability of the resulting phenoxide anion is enhanced by resonance delocalization of the negative charge into the aromatic ring. The electron-withdrawing nature of the distal 2,4-difluorophenoxy substituent further increases the acidity of the phenolic proton compared to unsubstituted phenol by stabilizing the conjugate base through inductive effects. This enhanced acidity makes the formation of the corresponding phenoxide, a potent nucleophile in ether and ester synthesis, more facile.

Radical Scavenging Activity: Phenolic compounds are known for their ability to act as hydrogen atom donors, which allows them to scavenge free radicals. nih.gov The reactivity of this compound in such processes is dictated by the bond dissociation enthalpy (BDE) of the O-H bond. The compound can react with a radical (R•) via the following mechanism:

Ar-OH + R• → Ar-O• + RH

The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. This stabilization lowers the O-H BDE and enhances the rate of hydrogen atom transfer. Studies on various phenolic compounds show that substituents significantly influence this reactivity. nih.gov While direct data on this compound is scarce, the electronic properties of the difluorophenoxy group are expected to modulate the stability of the resulting phenoxyl radical.

Electrophilic Substitution: The hydroxyl group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In this compound, the positions ortho to the hydroxyl group are the most likely sites for reactions such as nitration, halogenation, or Friedel-Crafts alkylation.

Influence of Fluorine Substituents on Reaction Pathways and Selectivity

Modulation of Electronic Properties:

Inductive Effect (-I): The primary effect of the fluorine atoms is the strong withdrawal of electron density from the aromatic ring through the sigma bond framework. This effect makes the difluorinated ring significantly electron-deficient.

Mesomeric Effect (+M): The lone pairs on the fluorine atoms can be donated back to the aromatic ring's π-system. However, due to poor orbital overlap between the compact 2p orbital of fluorine and the larger 3p orbitals of carbon, this effect is weaker than its inductive effect.

The net result is that the 2,4-difluorophenyl group acts as a strong electron-withdrawing moiety. This has several consequences:

Aryl Ether Bond Stability: The electron-deficient nature of the difluorinated ring strengthens the aryl ether C-O bond by decreasing electron density at the ether oxygen, making it less susceptible to protonation and subsequent cleavage.

Reactivity of the Phenolic Ring: The electron-withdrawing effect is transmitted through the ether linkage to the second phenolic ring, influencing the reactivity of its hydroxyl group and its susceptibility to electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The presence of fluorine atoms, particularly at positions ortho and para to a potential leaving group, strongly activates a ring towards SNAr. While this is more relevant to the synthesis of the compound, it underscores the powerful influence of fluorine on reaction pathways. Research has shown that fluorine substitution can sometimes hinder nucleophilic substitution at an adjacent carbon center due to electrostatic repulsion. researchgate.net

The positioning of the fluorine atoms at the 2- and 4-positions creates a specific electronic and steric environment that can direct the regioselectivity of further reactions on that ring, should the ether bond be cleaved or the ring otherwise activated.

Kinetic and Thermodynamic Profiling of Transformation Reactions

A quantitative understanding of reactions involving this compound requires kinetic and thermodynamic analysis. While specific profiling data for this compound is not widely published, valuable insights can be drawn from studies on analogous phenolic compounds, particularly in oxidation and radical-mediated reactions.

Kinetic Analysis: The kinetics of reactions involving the phenolic hydroxyl group, such as oxidation by Fenton-like reagents or other advanced oxidation processes (AOPs), are often studied to determine reaction rates and orders. ijnrd.org For many phenols, degradation follows pseudo-first-order kinetics. ijnrd.org

k = A e(-Ea/RT)

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the temperature

The activation energy (Ea) provides a measure of the energy barrier that must be overcome for the reaction to proceed. Kinetic studies on various phenols in AOPs show that Ea can be relatively low, indicating a rapid reaction path. ijnrd.org

Thermodynamic Analysis: Thermodynamic parameters such as the change in enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation provide deeper insight into the transition state of a reaction.

ParameterSymbolInterpretationTypical Values for Phenol Oxidation ijnrd.org
Enthalpy of Activation ΔH‡The energy required to form the transition state. A positive value indicates an endothermic process requiring energy input.Positive
Entropy of Activation ΔS‡The change in the degree of order when forming the transition state. A negative value suggests a more ordered transition state compared to the reactants.Negative
Gibbs Free Energy of Activation ΔG‡The overall energy barrier for the reaction, combining enthalpy and entropy. It determines the spontaneity of the transition state formation.~80-90 kJ/mol

The data presented is for general phenol oxidation and serves as an illustrative example of the parameters used to profile such reactions.

A negative ΔS‡ value, commonly observed in reactions involving phenols, points to a highly organized transition state, for example, when a phenol molecule and a radical species combine. ijnrd.org The Gibbs free energy of activation (ΔG‡) ultimately determines the reaction rate, with higher values corresponding to slower reactions. The specific electronic modifications imparted by the 2,4-difluorophenoxy group would be expected to alter these thermodynamic and kinetic parameters relative to unsubstituted phenol.

Sophisticated Spectroscopic and Structural Characterization of 4 2,4 Difluorophenoxy Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 4-(2,4-difluorophenoxy)phenol in solution. Through the analysis of various NMR experiments, the precise connectivity of atoms and the molecule's preferred conformation can be established.

Two-dimensional (2D) NMR experiments are crucial for deciphering the complex proton (¹H) and carbon (¹³C) spectra of this compound by spreading the information into a second dimension.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between adjacent protons on both the difluorophenoxy and the phenol (B47542) rings, confirming their respective substitution patterns. slideshare.net For example, the proton at C3' would show a cross-peak with the proton at C5', and the protons at C2/C6 would show correlations with those at C3/C5.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map protons to the carbons they are directly attached to. youtube.com An HSQC spectrum would show a cross-peak for each C-H bond, definitively assigning the ¹³C chemical shift for every protonated carbon in the molecule. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of nuclei, regardless of their bonding connectivity. huji.ac.il Cross-peaks in a NOESY spectrum indicate that protons are close to each other in space (typically <5 Å). huji.ac.il This is particularly valuable for determining the molecule's conformation around the flexible ether linkage. For example, correlations between protons on the difluorophenoxy ring and the phenol ring would provide direct evidence for the preferred dihedral angles in solution. wiley-vch.deharvard.edu

Table 1: Expected 2D NMR Correlations for this compound

TechniqueCorrelating NucleiType of Information Provided
COSY ¹H – ¹HThrough-bond connectivity of adjacent protons within each aromatic ring.
HSQC ¹H – ¹³CDirect one-bond correlation between protons and their attached carbons.
NOESY ¹H – ¹HThrough-space proximity of protons, revealing conformational preferences.

Fluorine-19 NMR for Probing Electronic Environments

Given the presence of two fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for characterizing this compound. nih.gov The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in strong signals. The large chemical shift range of ¹⁹F NMR makes it extremely sensitive to subtle changes in the local electronic environment. nih.gov

For this molecule, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the electronically non-equivalent fluorine atoms at the C2 and C4 positions of the phenoxy ring. The chemical shifts of these signals provide insight into the electron-donating or -withdrawing effects within the molecule. Furthermore, coupling between the two fluorine nuclei (⁴JFF) and coupling between each fluorine and nearby protons (e.g., ³JFH, ⁴JFH) would be observed, providing additional structural confirmation. nih.govbiophysics.orgresearchgate.net

Table 2: Predicted ¹⁹F NMR Data Characteristics

Fluorine PositionExpected Chemical Shift Range (ppm)Expected Couplings
F at C2 Distinct from F at C4⁴JFF, ³JFH, ⁴JFH, ⁵JFH
F at C4 Distinct from F at C2⁴JFF, ³JFH, ⁵JFH

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. nih.govresearchgate.net These methods are complementary and particularly useful for identifying specific bonds and studying intermolecular interactions like hydrogen bonding. mdpi.comresearchgate.net

O-H Stretching: A key feature in the FT-IR spectrum would be the stretching vibration of the phenolic hydroxyl (-OH) group. In a condensed phase, this band is typically broad and appears in the 3200-3600 cm⁻¹ region, which is characteristic of intermolecular hydrogen bonding (O-H···O). nih.gov

Aromatic C-H Stretching: Sharp bands appearing just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations on the aromatic rings.

C=C Ring Stretching: Vibrations within the 1450-1600 cm⁻¹ region correspond to the stretching of the carbon-carbon double bonds within the phenyl rings.

C-O-C Ether Stretching: The asymmetric stretching of the diaryl ether linkage is expected to produce a strong band, typically around 1230-1280 cm⁻¹.

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1100-1250 cm⁻¹ region.

Table 3: Key Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy Method
O-H Stretch (H-bonded)3200 - 3600FT-IR
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
Aromatic C=C Stretch1450 - 1600FT-IR, Raman
Asymmetric C-O-C Stretch1230 - 1280FT-IR
C-F Stretch1100 - 1250FT-IR

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion. nih.gov For this compound (C₁₂H₈F₂O₂), HRMS would determine its mass to within a few parts per million of the theoretical value.

Electron impact (EI) ionization would also induce fragmentation, providing valuable structural information. The fragmentation pattern helps to elucidate the molecular structure by identifying stable fragment ions. docbrown.info The molecular ion ([M]⁺•) is expected to be prominent. youtube.com A primary and characteristic fragmentation pathway for diaryl ethers is the cleavage of the ether bond. researchgate.net

Expected Fragmentation Pathways:

Ionization to form the molecular ion [C₁₂H₈F₂O₂]⁺•.

Cleavage of the C-O ether bond to yield a [C₆H₄FO]⁺ fragment and a C₆H₄O₂• radical, or a [C₆H₅O₂]⁺ fragment and a C₆H₃F₂• radical.

Subsequent loss of small molecules like CO from the resulting fragments. nih.gov

Table 4: Predicted Ions in the High-Resolution Mass Spectrum

Ion FormulaDescriptionTheoretical Monoisotopic Mass (Da)
[C₁₂H₈F₂O₂]⁺•Molecular Ion238.0492
[C₆H₄FO]⁺Fragment from ether cleavage111.0246
[C₆H₅O₂]⁺Fragment from ether cleavage109.0289

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. carleton.eduanton-paar.com This technique provides accurate data on bond lengths, bond angles, and, crucially, the intermolecular interactions that dictate how the molecules pack in a crystal lattice. nih.govuwaterloo.ca

For this compound, an X-ray crystal structure would reveal:

The exact geometry of the two phenyl rings.

The bond angle of the C-O-C ether linkage.

The precise conformation of the molecule as defined by the dihedral angles between the rings.

The nature of the intermolecular hydrogen bonding network formed by the phenolic -OH groups, which is a key factor in the crystal packing. It is expected that the hydroxyl group of one molecule will form a hydrogen bond with an oxygen atom (either from another hydroxyl or the ether linkage) of a neighboring molecule. nih.gov

In the solid state, the molecule is expected to adopt a twisted, non-planar conformation to minimize steric repulsion between the rings. researchgate.net The specific values of these dihedral angles are influenced by a balance between intramolecular steric effects and the optimization of intermolecular packing forces, such as hydrogen bonding and van der Waals interactions within the crystal lattice. nih.govredalyc.org Analysis of these angles from a crystal structure provides a definitive picture of the molecule's preferred low-energy conformation in the solid phase.

Table 5: Key Structural Parameters Determined by X-ray Diffraction

ParameterDescriptionSignificance
Bond Lengths (e.g., C-O, C-F)The distance between bonded atoms.Confirms bonding and hybridization.
Bond Angles (e.g., C-O-C)The angle between three connected atoms.Defines the local geometry.
Dihedral Angles (C-C-O-C)The twist angle around the ether linkage.Determines the overall molecular conformation.
Hydrogen Bonds (O-H···O)Intermolecular attractive interactions.Governs the crystal packing and solid-state structure.

Investigation of Hydrogen Bonding and π-π Stacking Interactions

The molecular structure of this compound, featuring a hydroxyl group and two aromatic rings, allows for the establishment of both hydrogen bonding and π-π stacking interactions. These non-covalent interactions are crucial in determining the supramolecular architecture in the solid state and influencing its physical properties.

Hydrogen Bonding: The primary site for hydrogen bonding is the phenolic hydroxyl (-OH) group. This group can act as a hydrogen bond donor, with the hydrogen atom forming a bond with an electronegative atom, such as the oxygen of a neighboring molecule's hydroxyl or ether linkage. It can also act as a hydrogen bond acceptor, where its oxygen atom accepts a hydrogen from an adjacent molecule. In the crystalline structure, these O-H···O interactions are expected to be a dominant force, leading to the formation of chains or more complex networks of molecules. The presence of electronegative fluorine atoms on one of the phenyl rings can modulate the acidity of the phenolic proton, thereby influencing the strength of these hydrogen bonds. Theoretical studies on related phenol systems have shown that such interactions significantly affect molecular conformation and stability.

Below is a table summarizing the expected intermolecular interactions in this compound.

Interaction TypeDonor/Acceptor GroupsTypical Geometry/DistanceExpected Influence
Hydrogen Bonding O-H (donor) with O (acceptor)Linear or near-linear O-H···OFormation of molecular chains/networks
π-π Stacking Phenyl Ring 1 ↔ Phenyl Ring 2Parallel-displaced or T-shapedCrystal packing and stability

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

The photophysical properties of this compound are governed by its electronic structure, which can be probed using electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy. These techniques provide insights into the electronic transitions and the fate of excited states.

Electronic Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions associated with the aromatic rings. Phenol and its derivatives typically exhibit two main absorption bands. The primary band (E-band) appears at shorter wavelengths (around 200-220 nm) and is more intense, while the secondary band (B-band), which shows more fine structure, appears at longer wavelengths (around 270-280 nm). The presence of the 2,4-difluorophenoxy substituent is anticipated to cause a slight shift in the position and intensity of these bands compared to unsubstituted phenol. Specifically, the fluorine atoms and the ether linkage can act as auxochromes, potentially leading to a bathochromic (red) shift of the absorption maxima. The solvent environment can also influence the spectrum; polar solvents may interact with the hydroxyl group, leading to further shifts in the absorption bands.

Emission Spectroscopy: Upon excitation with UV light, this compound is expected to exhibit fluorescence. The emission spectrum is typically a mirror image of the absorption band corresponding to the lowest energy transition (S₀ → S₁). The wavelength of maximum emission (λem) will be longer than the wavelength of maximum absorption (λabs), with the difference being the Stokes shift. For phenolic compounds, fluorescence emission is often observed in the region of 290-310 nm. The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, can be influenced by several factors, including the rigidity of the molecule and the presence of non-radiative decay pathways. The fluorine substitution may affect the fluorescence properties by altering the energies of the excited states and influencing the rates of intersystem crossing.

The key photophysical parameters for this compound are summarized in the table below.

ParameterSpectroscopic TechniqueExpected Wavelength RegionInformation Obtained
λmax, abs UV-Vis Absorption~270-285 nmEnergy of π→π* electronic transitions
λmax, em Fluorescence Emission~290-310 nmEnergy of radiative decay from excited state
Stokes Shift Absorption & Emission-Energy loss in the excited state
Quantum Yield (Φf) Fluorescence-Efficiency of the fluorescence process

Computational and Theoretical Chemistry Studies of 4 2,4 Difluorophenoxy Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. karazin.uamdpi.com By applying DFT, the molecular geometry of 4-(2,4-Difluorophenoxy)phenol can be optimized to find its most stable, low-energy configuration. Functionals such as B3LYP combined with basis sets like 6-311+G(d,p) are commonly employed for accurate calculations of phenolic compounds. karazin.uaresearchgate.netsemanticscholar.org The optimization process yields key geometrical parameters, including bond lengths and angles, which are crucial for understanding the molecule's three-dimensional structure. semanticscholar.org These calculations serve as the foundation for further analysis of the molecule's properties. karazin.ua

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. imist.ma The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. imist.maset-science.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability. set-science.comresearchgate.net A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. set-science.com

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
Energy Gap (ΔE)5.3

Note: These values are representative examples derived from DFT calculations on similar phenolic structures.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. imist.marsc.org The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.netresearchgate.net

In the MEP map of this compound:

Negative Regions (Red/Yellow): These areas indicate high electron density and are susceptible to electrophilic attack. They are typically located around the electronegative oxygen and fluorine atoms.

Positive Regions (Blue): These areas correspond to lower electron density or electron-poor regions, making them favorable for nucleophilic attack. Such regions are often found around the hydrogen atoms, particularly the hydroxyl proton. set-science.com

This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule will interact with other reagents. mdpi.com

Conformational Landscape Analysis and Energy Minima Identification

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.comfiveable.me For this compound, the key rotational freedom is around the ether linkage (C-O-C). By systematically rotating this bond and calculating the potential energy at each step, a conformational energy landscape can be generated. libretexts.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F are instrumental in confirming the molecular structure. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach are often used. liverpool.ac.uk The accuracy of predicted shifts can be improved by using specific functionals or accounting for solvent effects. idc-online.comnsf.gov Comparing calculated shifts with experimental data helps in the definitive assignment of spectral peaks. rsc.org

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra of the molecule. core.ac.uk The predicted frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions. unige.chresearchgate.net A comparison with experimental spectra allows for a detailed assignment of the observed absorption bands. core.ac.uk

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-HStretching3650
C-H (Aromatic)Stretching3100-3000
C=C (Aromatic)Stretching1600-1450
C-O-C (Ether)Asymmetric Stretching1250
C-FStretching1200-1100

Note: These are typical frequency ranges predicted by DFT calculations for phenolic compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its movements and interactions with its environment. researchgate.netnih.gov By simulating this compound in a solvent like water, researchers can observe its dynamic properties. mdpi.com

MD simulations can reveal:

Solvation Structure: How solvent molecules arrange around the solute.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the phenol's hydroxyl group and surrounding water molecules.

Conformational Flexibility: How the molecule transitions between different conformations over time. nih.gov

Intermolecular Interactions: How multiple molecules of this compound might interact with each other or with other molecules in a solution, providing insight into aggregation or binding processes. mdpi.com

These simulations offer a dynamic picture that complements the static information obtained from geometry optimization. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is essential for elucidating reaction mechanisms at a molecular level. The synthesis of this compound often involves a nucleophilic aromatic substitution (SNAr) reaction. evitachem.com DFT calculations can be used to model this entire reaction pathway.

This involves:

Identifying Reactants, Intermediates, and Products: Optimizing the geometries of all species involved in the reaction.

Locating the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Identifying its structure is key to understanding the reaction's kinetics.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate. Computational modeling can confirm that nucleophilic attack is kinetically favored at the carbon atom ortho to both fluorine atoms. evitachem.com

By modeling the reaction, researchers can gain a detailed understanding of the factors controlling reaction feasibility and selectivity, which is invaluable for optimizing synthetic procedures. usp.br

Reactivity Profile and Synthesis of Derivatized 4 2,4 Difluorophenoxy Phenol Analogs

Electrophilic Aromatic Substitution (EAS) Reactions on the Phenol (B47542) Ring

The phenol ring in 4-(2,4-difluorophenoxy)phenol is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating nature of the hydroxyl group. ucalgary.ca

The regiochemical outcome of EAS reactions on the phenol ring is governed by the directing effects of the substituents present.

Hydroxyl (-OH) Group: The hydroxyl group at position C1 is a potent activating group and a strong ortho, para-director. ucalgary.ca It significantly increases the electron density at the positions ortho (C2, C6) and para (C4) to itself through resonance stabilization of the arenium ion intermediate. libretexts.org

Phenoxy (-O-Ar) Group: The 4-(2,4-difluorophenoxy) group, located at the C4 position, is also an activating group and an ortho, para-director. However, its activating strength is considerably weaker than that of the hydroxyl group.

Fluorine (-F) Groups: The fluorine atoms are on the distal ring and thus have a negligible direct electronic effect on the reactivity of the phenol ring towards EAS. Their primary influence is on the reactivity of the difluorophenoxy ring itself.

Given that the powerful hydroxyl group is at C1 and the para position (C4) is blocked by the difluorophenoxy substituent, electrophilic attack is overwhelmingly directed to the positions ortho to the hydroxyl group (C2 and C6). The stability of the cationic intermediate (the σ-complex or arenium ion) is greatest when the electrophile adds to these positions, as the positive charge can be delocalized onto the hydroxyl oxygen atom. libretexts.orgnih.gov

The high reactivity of the phenol ring necessitates the use of mild and controlled conditions to achieve selective mono-substitution and avoid the formation of poly-substituted byproducts. ucalgary.ca

Nitration: The introduction of a nitro group onto the phenol ring can be achieved using various nitrating agents. Due to the ring's high activation, harsh conditions like mixed nitric and sulfuric acid can lead to over-reaction and oxidation. Milder, regioselective methods are preferred. For instance, using ammonium nitrate (NH₄NO₃) with potassium bisulfate (KHSO₄) or employing dilute nitric acid can provide better control, favoring the formation of ortho-nitrated products. dergipark.org.trfrontiersin.org The reaction proceeds via the attack of a nitronium ion (NO₂⁺) or a related electrophilic species at the electron-rich positions ortho to the hydroxyl group.

Bromination: Selective mono-bromination of para-substituted phenols is a well-established strategy. The use of N-Bromosuccinimide (NBS) in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or tetrafluoroboric acid (HBF₄·Et₂O), in polar solvents like methanol or acetonitrile has proven effective for high-yield ortho-bromination. nih.govsci-hub.seresearchgate.net These methods are highly regioselective, preventing the formation of di-brominated products which can occur easily with elemental bromine due to the high reactivity of the phenol ring. sci-hub.se The acid catalyst is believed to enhance the electrophilicity of the bromine source. nih.gov

ReactionReagentsTypical ConditionsPrimary ProductReference
NitrationNH₄NO₃, KHSO₄Acetonitrile, Reflux2-Nitro-4-(2,4-difluorophenoxy)phenol dergipark.org.tr
BrominationN-Bromosuccinimide (NBS), p-TsOH (cat.)Methanol, Room Temperature2-Bromo-4-(2,4-difluorophenoxy)phenol nih.govresearchgate.net
BrominationN-Bromosuccinimide (NBS), HBF₄·Et₂OAcetonitrile, Room Temperature2-Bromo-4-(2,4-difluorophenoxy)phenol sci-hub.se

Nucleophilic Aromatic Substitution on the Difluorophenoxy Ring System

In contrast to the electron-rich phenol ring, the 2,4-difluorophenoxy ring is electron-deficient and therefore susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is imparted by the strongly electron-withdrawing fluorine atoms. libretexts.org

The SNAr mechanism involves a two-step process:

Addition: A nucleophile attacks one of the carbon atoms bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is stabilized by the electron-withdrawing fluorine atoms and the aromatic ring.

Elimination: The leaving group, in this case, a fluoride ion, is expelled, restoring the aromaticity of the ring.

The fluorine atoms at the C2 and C4 positions of the phenoxy group activate the ring for such attacks. The position para to the ether linkage (C4 on the difluorophenyl ring) is particularly activated. Consequently, a strong nucleophile (e.g., an alkoxide, thiolate, or amine) can displace one of the fluorine atoms, typically the one at the C4 position, to form a new derivative. This type of reaction is fundamental in the synthesis of complex diaryl ethers and related structures. libretexts.orgnih.gov

Functionalization and Derivatization at the Phenolic Hydroxyl Group (e.g., etherification, esterification)

The phenolic hydroxyl group is a key site for functionalization, allowing for the synthesis of a wide variety of ether and ester derivatives.

Etherification: The conversion of the phenolic -OH group to an ether is commonly achieved through the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the phenol with a suitable base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic phenoxide ion. The phenoxide then displaces a halide from an alkyl halide or a similar substrate in an SN2 reaction to form the corresponding ether. This method is highly efficient for producing a vast range of alkyl and substituted alkyl aryl ethers. wikipedia.org

Esterification: Phenols are generally less reactive than aliphatic alcohols in acid-catalyzed Fischer esterification. masterorganicchemistry.com While the reaction can be driven forward with a large excess of carboxylic acid and a strong acid catalyst, more efficient methods often involve the use of more reactive acylating agents. google.com Reacting the phenol with an acyl chloride or a carboxylic anhydride in the presence of a base (e.g., pyridine, triethylamine) is a common and high-yielding method for preparing phenyl esters. The base neutralizes the HCl or carboxylic acid byproduct and can also act as a nucleophilic catalyst.

Reaction TypeReagentsGeneral ConditionsProduct ClassReference
Etherification1. Base (K₂CO₃, NaH) 2. Alkyl Halide (R-X)Solvent (Acetone, DMF), HeatAlkyl Aryl Ether wikipedia.org
EsterificationAcyl Chloride (RCOCl), Base (Pyridine)Aprotic Solvent, 0 °C to RTPhenyl Ester youtube.com
EsterificationCarboxylic Anhydride ((RCO)₂O), BaseAprotic Solvent, HeatPhenyl Ester google.com
Fischer EsterificationCarboxylic Acid (RCOOH), Acid Catalyst (H₂SO₄)Excess Acid, Reflux, Water RemovalPhenyl Ester masterorganicchemistry.com

Synthesis of Polymeric and Oligomeric Structures Incorporating this compound Units

The unique structure of this compound makes it an ideal A-B type monomer for step-growth polymerization. The molecule contains both a nucleophilic site (the phenolic hydroxyl group) and an electrophilic site (the activated difluorophenyl ring) susceptible to SNAr.

This dual functionality allows for self-polycondensation under basic conditions. The base deprotonates the hydroxyl group to form a phenoxide, which then acts as a nucleophile, attacking the electron-deficient difluorophenyl ring of another monomer molecule to displace a fluoride ion and form a diaryl ether linkage. Repetition of this process leads to the formation of a high-molecular-weight poly(aryl ether).

This synthetic strategy is a cornerstone in the production of high-performance thermoplastics like poly(ether ether ketone) (PEEK) and poly(ether sulfone) (PES). Polymers derived from fluorinated phenoxy phenols are often explored for applications requiring high thermal stability, chemical resistance, and specific dielectric properties.

Design and Synthesis of Structurally Modified Analogs for Structure-Reactivity Studies

The synthesis of structurally modified analogs of this compound is crucial for conducting structure-activity relationship (SAR) and structure-reactivity studies. By systematically altering different parts of the molecule, researchers can probe the electronic and steric factors that govern its chemical reactivity and biological activity. nih.gov

Examples of strategic modifications include:

Varying Fluorine Substitution: Synthesizing isomers with different fluorine substitution patterns on the phenoxy ring (e.g., 3,5-difluoro, 2,6-difluoro) to investigate the impact of fluorine positioning on the facility of nucleophilic aromatic substitution.

Modifying the Phenol Ring: Introducing various electron-donating or electron-withdrawing substituents onto the phenol ring to modulate its nucleophilicity and its reactivity in electrophilic aromatic substitution.

The synthesis of these analogs typically relies on established synthetic methodologies for diaryl ethers, such as the Ullmann condensation or nucleophilic aromatic substitution reactions, followed by further functional group manipulations. wikipedia.orgnih.gov These studies are essential for the rational design of new materials, polymers, and biologically active compounds based on the diaryl ether scaffold.

Advanced Applications in Materials Science and Chemical Biology Non Clinical Focus

Role as Monomer Precursor in Polymer Chemistry

The structure of 4-(2,4-difluorophenoxy)phenol, featuring a terminal phenolic hydroxyl group, suggests its potential as a monomer in the synthesis of high-performance polymers. Specifically, it can be envisioned as a comonomer in the production of fluorinated poly(aryl ether)s, a class of materials known for their exceptional thermal and chemical stability.

Development of High-Performance Fluorinated Polymers

Fluorinated polymers are a significant class of materials prized for their high thermal stability, chemical inertness, and unique surface properties. The incorporation of fluorine atoms into a polymer backbone can lead to enhanced properties such as lower dielectric constant, reduced water absorption, and improved resistance to oxidation. While direct polymerization of this compound is not widely documented, its structure is analogous to other bisphenol monomers used in the synthesis of poly(aryl ether ketone)s (PAEKs) and other high-performance thermoplastics. google.comgoogle.comnbinno.com

The synthesis of these polymers typically proceeds via a nucleophilic aromatic substitution reaction. In this process, a bisphenoxide, generated by the deprotonation of a bisphenol monomer, reacts with an activated aromatic dihalide, such as 4,4'-difluorobenzophenone. Given its phenolic hydroxyl group, this compound could potentially be used as a monofunctional end-capper to control molecular weight or as a comonomer in conjunction with other bisphenols to tailor polymer properties. The presence of the difluorophenoxy group would be expected to enhance the solubility and modify the thermal and electronic properties of the resulting polymer.

Investigation of Structure-Property Relationships in Derived Polymeric Materials

The relationship between the molecular structure of a polymer and its macroscopic properties is a fundamental concept in materials science. The introduction of the 4-(2,4-difluorophenoxy)phenyl moiety into a polymer chain would be expected to influence several key characteristics.

Thermal Stability: The strong carbon-fluorine and aryl ether bonds would likely contribute to high thermal and thermo-oxidative stability, a hallmark of fluorinated aromatic polymers.

Solubility and Processability: The fluorine atoms and the ether linkage can disrupt chain packing and increase the free volume, which often leads to improved solubility in organic solvents. nbinno.com This is a significant advantage for polymer processing and film formation.

Dielectric Properties: Fluorinated polymers are known for their low dielectric constants, making them valuable materials for microelectronics. The low polarizability of the C-F bond in the this compound unit could contribute to a lower dielectric constant in the resulting polymer, reducing signal delay and power dissipation in electronic devices.

PropertyExpected Influence of this compound Moiety
Thermal Stability High, due to strong C-F and aryl ether bonds.
Solubility Increased, due to disruption of chain packing.
Dielectric Constant Lowered, due to the presence of low-polarizability C-F bonds.
Water Absorption Reduced, due to the hydrophobic nature of fluorinated groups.

Ligand Design and Coordination Chemistry for Catalysis

The phenolic oxygen and the fluorine atoms of this compound present potential coordination sites for metal ions, making it a candidate for ligand design in coordination chemistry and catalysis.

Chelation Properties and Metal Complexation Studies

While there is a lack of specific studies on the chelation properties of this compound, phenols, in general, are known to coordinate to metal centers through the oxygen atom of the hydroxyl group. The electronic properties of the ligand can be tuned by the substituents on the aromatic rings. The electron-withdrawing nature of the fluorine atoms in this compound would influence the acidity of the phenolic proton and the electron-donating ability of the oxygen atom.

Metal complexes of phenol-containing ligands have been extensively studied. For instance, manganese(I)-phenol complexes have been synthesized and characterized, demonstrating the coordination of the phenolic oxygen to the metal center. nih.gov The electronic environment provided by the ligand can influence the stability and reactivity of the resulting metal complex.

Catalytic Activity in Model Organic Transformations

Metal complexes containing phenol-based ligands have been investigated as catalysts in various organic transformations. For example, iron complexes with ligand-based systems have been used for the degradation of phenol (B47542) through Fenton-like processes. nih.gov Copper(II) complexes with Schiff base ligands derived from substituted phenols have been shown to be effective catalysts for the oxidation of catechols. organic-chemistry.org

Although no specific catalytic applications of this compound-metal complexes are reported, its structure suggests potential. The electronic effects of the difluorophenoxy group could modulate the redox potential of a coordinated metal center, thereby influencing its catalytic activity in oxidation or reduction reactions. Further research would be needed to synthesize and evaluate the catalytic performance of such complexes in model organic transformations.

Building Block for Optical and Electronic Materials

The aromatic and fluorinated nature of this compound makes it a potential building block for the synthesis of materials with interesting optical and electronic properties.

The synthesis of functional materials often involves the incorporation of specific molecular motifs to achieve desired properties. wikipedia.org For instance, derivatives of 4-phenoxyphenol (B1666991) have been used in the design of androgen receptor antagonists, highlighting the utility of the diaryl ether scaffold in biological applications. nih.gov

In the realm of optical materials, phenol derivatives have been incorporated into fluorescent dyes, where the electronic nature of the substituents can tune the absorption and emission wavelengths. researchgate.net The presence of the difluorophenoxy group in this compound could be exploited to modify the photophysical properties of such dyes.

For electronic materials, the low dielectric properties associated with fluorinated aromatic compounds are highly desirable. While the direct use of this compound in electronic devices is not documented, its incorporation into polymers, as discussed in section 7.1, could lead to materials suitable for applications in microelectronics packaging and as interlayer dielectrics.

Design of Fluorophores and Luminescent Materials

While direct reports on the integration of this compound into fluorophores are not extensively documented, the foundational principles of fluorescence chemistry suggest its potential as a valuable building block. Phenolic compounds are known to be integral components of various fluorescent dyes. The electron-donating nature of the hydroxyl group can enhance the quantum yield of a fluorophore.

The introduction of fluorine atoms, as in the case of the 2,4-difluorophenoxy group, can impart several desirable properties to luminescent materials. These include:

Enhanced Photostability: Fluorination can increase the resistance of the molecule to photodegradation, leading to more robust and longer-lasting fluorescent probes and materials.

Tuning of Electronic Properties: The strong electronegativity of fluorine can influence the intramolecular charge transfer (ICT) characteristics of a dye, potentially leading to shifts in the emission and absorption spectra. This allows for the fine-tuning of the material's color and luminescent properties.

Improved Solubility: Fluorinated segments can enhance the solubility of a molecule in specific organic solvents or even create fluorous-phase compatibility, which can be advantageous in certain material fabrication processes.

The synthesis of novel fluorophores often involves the coupling of electron-donating and electron-accepting moieties. The this compound scaffold could serve as the electron-donating component, which, when combined with a suitable electron-accepting unit, could lead to the creation of new classes of luminescent materials with applications in sensing, imaging, and optoelectronics.

Precursors for Organic Semiconductor and Liquid Crystal Technologies

The rigid, aromatic structure of this compound makes it a promising precursor for the synthesis of materials used in organic electronics and liquid crystal displays.

Organic Semiconductors:

In the field of organic semiconductors, diaryl ether linkages are found in the backbones of some conjugated polymers. These linkages can influence the polymer's conformation and packing, which in turn affects its charge transport properties. The this compound molecule could be polymerized, for instance, through etherification reactions to form poly(arylene ether)s. The fluorine substituents would be expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymer. This can be advantageous for improving air stability and for matching the energy levels with other components in an organic electronic device, such as an organic photovoltaic (OPV) cell or an organic light-emitting diode (OLED).

Liquid Crystal Technologies:

Liquid crystal molecules often possess a rigid core composed of aromatic rings. The this compound structure provides such a core. The presence of the fluorine atoms is particularly beneficial in liquid crystal design as it can significantly influence the material's dielectric anisotropy and birefringence, which are critical parameters for the performance of liquid crystal displays (LCDs). The polar nature of the C-F bonds can lead to a strong dipole moment, which is essential for the alignment of the liquid crystal molecules in an electric field. By incorporating this moiety into larger, more complex mesogenic structures, it may be possible to develop new liquid crystal materials with improved switching speeds, lower operating voltages, and wider viewing angles.

Potential Application AreaKey Structural Feature of this compoundPotential Benefit
Organic SemiconductorsDiaryl ether linkage and fluorine substituentsImproved air stability and energy level tuning
Liquid Crystal DisplaysRigid aromatic core and fluorine atomsEnhanced dielectric anisotropy and birefringence

Probes for Mechanistic Studies in Chemical Biology (excluding therapeutic use)

The ability of this compound and its derivatives to interact with biological macromolecules makes them valuable tools for studying biological processes at the molecular level, without a direct therapeutic purpose.

Molecular Recognition and Binding Interaction Studies with Biomolecular Systems

Phenolic compounds are well-known to participate in various non-covalent interactions with proteins, including hydrogen bonding and hydrophobic interactions. The hydroxyl group of the phenol can act as both a hydrogen bond donor and acceptor, while the aromatic rings provide a surface for hydrophobic and π-stacking interactions with the side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

By using this compound as a fragment or scaffold, chemical biologists can design molecular probes to study the topology and chemical environment of protein binding sites. For instance, by systematically modifying the structure of this core, researchers can map out the key interactions that govern the recognition of small molecules by a target protein. This information is crucial for understanding the fundamental principles of molecular recognition in biological systems.

Enzyme Inhibition Studies at a Molecular Level

Phenolic compounds are known to be inhibitors of a wide range of enzymes frontiersin.org. The inhibitory mechanism can vary and may involve the formation of both non-covalent and covalent bonds with the enzyme. At a molecular level, a phenolic inhibitor can bind to the active site of an enzyme, preventing the substrate from binding, or it can bind to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic activity.

A notable example of a derivative of this compound being used in enzyme inhibition studies is in the development of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins. A compound containing the 4-(2,4-difluorophenoxy)phenyl group has been identified as a potent BET bromodomain inhibitor nih.gov. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones, playing a key role in the regulation of gene transcription.

In such studies, the this compound moiety plays a crucial role in the binding of the inhibitor to the bromodomain. The difluorophenoxy group can occupy a specific pocket within the binding site, forming key interactions with the amino acid residues. By studying the structure-activity relationships (SAR) of a series of inhibitors based on this scaffold, researchers can gain detailed insights into the molecular determinants of binding and inhibition. This knowledge is invaluable for understanding the mechanism of action of these enzymes and for the design of more potent and selective inhibitors for research purposes.

Study AreaRole of this compoundKey Interactions
Molecular RecognitionMolecular probe/scaffoldHydrogen bonding, hydrophobic interactions, C-F···H-C, C-F···π
Enzyme InhibitionCore structure of an inhibitorForms key interactions within the enzyme's binding pocket

Environmental Transformations and Degradation Pathways of 4 2,4 Difluorophenoxy Phenol

Photochemical Degradation Mechanisms under Environmental Irradiation

Photolysis, or degradation by sunlight, represents a significant abiotic pathway for the transformation of aromatic compounds in aquatic and terrestrial environments. cdc.gov For fluorinated aromatic molecules, this process can involve the cleavage of carbon-fluorine bonds or modifications to the aromatic rings, although the high strength of the C-F bond often confers resistance to degradation. acs.org

While specific studies on the photolytic products of 4-(2,4-Difluorophenoxy)phenol are not extensively documented, the degradation of other fluorinated aromatic compounds provides insight into potential pathways. The photolysis of fluorinated pesticides and pharmaceuticals has been shown to yield a variety of fluorinated byproducts. mdpi.com For instance, research on heteroaromatic compounds containing trifluoromethyl (Het-CF3) groups shows that while some are stable, others can undergo significant defluorination upon photolysis, releasing fluoride ions into the aqueous environment. acs.orgnih.gov

Degradation is often initiated by the absorption of UV radiation, leading to the formation of reactive species like hydroxyl radicals, which can attack the aromatic rings. scielo.org.co The photolysis of phenol (B47542) itself can produce intermediates such as catechol and hydroquinone (B1673460) before eventual mineralization. scielo.org.co For this compound, potential reactions could include hydroxylation of the aromatic rings, cleavage of the ether bond to form 2,4-difluorophenol (B48109) and hydroquinone, or direct photolytic cleavage of the C-F bonds. Studies on other fluorinated aromatics have shown that while aromatic fluorine (Ar-F) bonds can be broken, motifs like heteroaromatic-CF3 can remain stable, leading to the formation of persistent fluorinated products. nih.govnih.gov The specific products formed would depend on the matrix (e.g., water, soil surface) and the presence of photosensitizing substances.

Table 1: Potential Photolytic Transformation Pathways and Products Based on Analogous Compounds

Initial Reaction Potential Intermediates Final Products
Ether Bond Cleavage 2,4-Difluorophenol, Hydroquinone Mineralization products (CO2, H2O), Fluoride ions
Aromatic Hydroxylation Hydroxylated difluorophenoxy phenols Ring-opened products

Microbial Transformation and Bioremediation Potential

Microbial degradation is a crucial process for the complete removal of persistent organic pollutants from the environment. mdpi.com The strong carbon-fluorine bond makes many organofluorine compounds recalcitrant, but microorganisms have evolved diverse enzymatic systems capable of cleaving these bonds. mdpi.comnih.gov

The diaryl ether bond in this compound is a key target for microbial attack. Studies on analogous compounds, such as polybrominated diphenyl ethers (PBDEs) and fluoroalkylether substances, reveal specific enzymatic pathways for ether cleavage. nih.govomicsonline.org A common mechanism involves monooxygenases or cytochrome P-450 enzymes, which hydroxylate the carbon atom adjacent to the ether linkage. nih.gov This reaction forms an unstable hemiacetal intermediate, which then spontaneously cleaves the ether bond, yielding an alcohol and an aldehyde or phenol. For this compound, this would result in the formation of 2,4-difluorophenol and hydroquinone. This oxidative ether cleavage is considered a critical first step in the biodegradation of such compounds. nih.gov

Following the initial ether cleavage or as an alternative pathway, the resulting fluorinated aromatic rings can undergo further transformation. Microorganisms employ several strategies for defluorination, including oxidative, hydrolytic, and reductive mechanisms. mdpi.comresearchgate.net

Oxidative Defluorination: Dioxygenase enzymes can attack the aromatic ring, incorporating two hydroxyl groups to form a dihydrodiol. asm.org This destabilizes the ring and can lead to the elimination of fluoride. For example, Pseudomonas putida F1 has been shown to defluorinate 2,2-Difluoro-1,3-Benzodioxole by first creating a dihydrodiol, which then chemically decomposes to release fluoride ions and form pyrogallol. asm.org A similar pathway could hydroxylate the difluorinated ring of 2,4-difluorophenol.

Hydrolytic Defluorination: This mechanism involves the nucleophilic attack by water, catalyzed by enzymes such as haloacid dehalogenases, to replace a fluorine atom with a hydroxyl group. mdpi.comnih.gov While well-studied for aliphatic compounds, its role in aromatic defluorination is also recognized.

Reductive Defluorination: Under anaerobic conditions, microorganisms can use reductive dehalogenases to remove fluorine atoms, replacing them with hydrogen. This process has been observed in the degradation of polybrominated diphenyl ethers and is a potential, though energetically challenging, pathway for fluorinated aromatics. omicsonline.orgresearchgate.net

The ultimate success of bioremediation depends on the ability of microbial consortia to perform these sequential steps of ether cleavage, ring hydroxylation, and defluorination, leading to complete mineralization. mdpi.com

Hydrolytic Stability and Products in Aqueous Systems

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of this compound in aqueous systems is primarily determined by the resilience of the diaryl ether bond. Generally, aryl ethers are chemically stable and resistant to hydrolysis under typical environmental pH conditions (pH 5-9) due to the strength of the carbon-oxygen bond, which is stabilized by the aromatic systems.

While direct environmental hydrolysis data for this compound is limited, chemical synthesis procedures provide some insight. For instance, the compound can be prepared by the hydrolysis of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate using aqueous sodium hydroxide, indicating that while precursor ester linkages can be cleaved, the resulting diaryl ether structure is stable under these conditions. google.com Similarly, other substituted phenols can be formed through basic hydrolysis of precursors where activating groups (like nitro groups) make an adjacent atom susceptible to displacement by a hydroxyl group. google.com Absent such activating groups, the ether linkage in this compound is expected to be hydrolytically stable, persisting in aqueous environments unless other degradation processes like photolysis or microbial action occur.

Adsorption and Environmental Mobility Studies in Various Matrices

The transport and fate of this compound in the environment are heavily influenced by its tendency to adsorb to soil, sediment, and sludge. Its mobility is dictated by a balance of factors including its hydrophobicity, the organic carbon content of the matrix, soil pH, and texture. researchgate.net

As a phenolic compound, it is expected to interact with soil organic matter. Studies on similar compounds like phenol and 2,4-dichlorophenol show that their movement can be significantly retarded by adsorption. researchgate.net The mobility of organic pollutants in soil is often low due to strong retention in the soil matrix through sorption or sequestration. researchgate.net The presence of fluorine atoms increases the molecule's hydrophobicity, which would likely enhance its adsorption to organic-rich soils and sediments, thereby reducing its mobility in groundwater.

The environmental mobility can be described by the soil organic carbon-water partitioning coefficient (Koc). While a specific Koc for this compound is not available, it can be estimated to be high based on its structure, suggesting it would be classified as having low to slight mobility. Factors that increase soil pH can deprotonate the phenolic hydroxyl group, forming a more water-soluble phenate anion, which could increase its mobility under alkaline conditions. researchgate.net

Table 2: Factors Influencing the Environmental Mobility of this compound

Factor Influence on Mobility Rationale
Soil Organic Carbon Decreases Mobility High affinity for adsorption to organic matter due to hydrophobicity.
Clay Content Decreases Mobility Provides surface area for adsorption.
Soil pH Increases Mobility at High pH Deprotonation of the phenol group increases water solubility.

| Water Solubility | Low (estimated) | Limits leaching potential. |

Conclusions and Future Research Trajectories for 4 2,4 Difluorophenoxy Phenol

Synthesis of Academic Contributions and Knowledge Gained

Academic research has established 4-(2,4-Difluorophenoxy)phenol as a significant member of the fluorinated diaryl ether family. The knowledge gained centers on its synthesis, fundamental properties, and its role as a versatile intermediate. The primary method for its synthesis is a variation of the Ullmann condensation, where a phenoxide reacts with an activated aryl halide. In this case, hydroquinone (B1673460) and 1,2,4-trifluorobenzene (B1293510) or 2,4-difluorophenol (B48109) and an appropriate fluorinated benzene (B151609) derivative are common starting points.

The key academic contribution lies in understanding the impact of the difluoro-substitution on the molecule's chemical behavior. The two fluorine atoms on the phenoxy ring act as strong electron-withdrawing groups, which modifies the reactivity of the entire molecule. This substitution pattern enhances properties such as thermal stability and resistance to oxidation compared to its non-fluorinated analogues. Research has demonstrated that the incorporation of fluorine can dramatically alter the electronic and physical characteristics of organic molecules, often leading to increased lipophilicity and metabolic stability, which are highly desirable traits in medicinal chemistry and agrochemistry. nbinno.com Consequently, this compound is recognized not as an end-product but as a crucial building block for more complex molecules, particularly in the synthesis of high-performance polymers and potentially bioactive compounds.

Key Research Finding Description Significance
Synthetic Routes Primarily synthesized via nucleophilic aromatic substitution (e.g., Ullmann-type coupling).Provides reliable methods for production, enabling further research and application.
Influence of Fluorine The 2,4-difluoro pattern significantly alters the molecule's electronic properties, enhancing thermal and metabolic stability. nbinno.comMakes it a valuable precursor for materials and compounds requiring high durability.
Intermediate Role Utilized as a monomer or key intermediate in the synthesis of polymers and specialty chemicals.Establishes its importance in the supply chain for advanced materials.

Identification of Unresolved Research Questions and Methodological Challenges

Despite the foundational knowledge, significant research gaps and methodological challenges remain. A primary unresolved question is the comprehensive toxicological profile of this compound. While phenolic compounds, in general, can exhibit toxicity and act as endocrine disruptors, the specific biological impact of this difluorinated structure is not extensively documented. nih.govcpcb.nic.in Its environmental fate, including its persistence, bioaccumulation potential, and degradation pathways, is another critical unknown. The strength of the carbon-fluorine bond suggests the compound could be highly persistent, raising environmental concerns.

Methodologically, the synthesis of this compound on an industrial scale presents challenges. These include:

Reaction Conditions: Traditional synthesis methods often require high temperatures, polar aprotic solvents, and copper catalysts, which can lead to environmental waste and difficulties in product purification.

Purity and Yield: Achieving high purity and yield can be difficult due to the potential for side reactions, such as the formation of positional isomers or self-condensation products.

Analytical Detection: There is a need to develop more sensitive and robust analytical methods for detecting and quantifying trace amounts of this compound and its potential metabolites in complex environmental matrices like soil and water.

Research Gap / Challenge Details Potential Impact
Toxicological Profile Lack of comprehensive data on cytotoxicity, genotoxicity, and endocrine-disrupting potential.Hinders full safety assessment for handling and environmental release.
Environmental Fate Unknown persistence, biodegradability, and bioaccumulation in ecosystems. The C-F bond suggests high stability.Potential for long-term environmental contamination as a "forever chemical".
Green Synthesis Current synthetic methods are often not environmentally friendly, relying on harsh conditions and catalysts.Development of sustainable production methods is needed for industrial viability.
Purification Separation from isomers and byproducts can be complex and costly.Affects the economic feasibility and purity of the final products derived from it.

Emerging Avenues for Fundamental Research in Fluorinated Phenoxyphenol Chemistry

The field of fluorinated phenoxyphenol chemistry is evolving, with several promising avenues for fundamental research. A major focus is the development of novel, more sustainable synthetic methodologies. This includes exploring microwave-assisted synthesis to reduce reaction times and energy consumption, as well as investigating new catalytic systems that can operate under milder conditions. cnr.it Recent breakthroughs in mechanochemistry, which use mechanical force to activate reactions, could offer a solvent-free and energy-efficient alternative to traditional methods. ox.ac.ukox.ac.uk

Another emerging area is the application of this compound in asymmetric synthesis, where its rigid structure could be used to create chiral ligands for metal-catalyzed reactions. The unique electronic properties conferred by the fluorine atoms could be harnessed to fine-tune the performance of catalysts.

Furthermore, there is growing interest in the derivatization of the phenolic hydroxyl group to create a new library of compounds. Research into the oxidative coupling of phenols is opening new pathways to create complex biphenyl (B1667301) structures, which are prevalent in many pharmacologically active natural products. cnr.itrsc.org Applying these advanced techniques to this compound could yield novel molecules with unique biological or material properties.

Broader Implications for Advanced Material Design and Environmental Chemistry

The unique properties of this compound have significant implications for both advanced material design and environmental science.

Advanced Material Design: As a monomer, this compound is a candidate for creating high-performance polymers such as polyetherketones (PEEK) and polyethersulfones (PES). The fluorine atoms can enhance key properties:

Thermal Stability: Increased resistance to heat, making the resulting polymers suitable for demanding applications in aerospace and electronics.

Chemical Resistance: Reduced susceptibility to chemical attack by solvents, acids, and bases.

Dielectric Properties: Fluorination can lower the dielectric constant of materials, which is essential for manufacturing next-generation microelectronics and high-frequency communication technologies. nbinno.com

Polymer Property Contribution of this compound Moiety Application Area
Thermal Stability High bond energy of C-F and aromatic rings.Aerospace, automotive, industrial machinery.
Chemical Inertness Electron-withdrawing fluorine atoms shield the polymer backbone.Chemical processing, oil and gas exploration.
Low Dielectric Constant The high electronegativity of fluorine reduces polarizability.Microelectronics, high-speed data cables.

Environmental Chemistry: The very stability that makes this compound attractive for materials science poses potential environmental risks. The strength of the carbon-fluorine bond is the defining characteristic of per- and polyfluoroalkyl substances (PFAS), often called "forever chemicals," known for their extreme persistence. ox.ac.uk This raises the possibility that this compound and polymers derived from it could persist in the environment for extended periods.

This connection necessitates research into the life cycle of these materials. An important future direction is the development of a "circular fluorine economy," where fluorine can be recovered from end-of-life products and waste streams. ox.ac.uk Understanding the environmental behavior of this compound is crucial for designing advanced materials that are not only high-performing but also environmentally responsible.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(2,4-Difluorophenoxy)phenol?

  • The compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 2,4-difluoroaniline with acetaldoxime in the presence of copper sulfate at pH 4, followed by water vapor distillation and benzene extraction . Alternative routes use microwave-assisted reactions for intermediates, as seen in pyrido-pyrimidinone derivative synthesis, which involves heating at 80°C for 1 hour .

Q. How can this compound be characterized spectroscopically?

  • Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical. For example, 1^1H NMR (400 MHz, DMSO-d6d_6) can resolve aromatic protons (δ 7.76–7.02 ppm) and alkyl/ether groups (δ 4.42–1.02 ppm) . High-resolution MS (e.g., [M+H]+ = 405) confirms molecular weight .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • The compound is a solid at room temperature (melting point 58–62°C) with moderate solubility in organic solvents like DMF and benzene . Solubility in aqueous buffers is limited, necessitating organic cosolvents for biological assays .

Advanced Research Questions

Q. How do reaction conditions (pH, catalysts) impact the yield of nucleophilic substitution reactions in its synthesis?

  • Copper sulfate acts as a catalyst in the coupling of 2,4-difluoroaniline with acetaldoxime, with optimal yields achieved at pH 4. Deviations (pH <3 or >6) reduce efficiency due to protonation or hydroxide interference . Microwave-assisted synthesis enhances reaction rates and purity (e.g., 59.7% yield in 1 hour) .

Q. What role does the difluorophenoxy moiety play in enzyme inhibition (e.g., COX-2 or p38α kinase)?

  • The electron-withdrawing fluorine atoms enhance binding to hydrophobic pockets in enzymes. For example, the 2,4-difluorophenoxy group in COX-2 inhibitors increases selectivity by reducing off-target interactions . In p38α kinase inhibition (IC50_{50} = 25 nM), the moiety stabilizes interactions with the ATP-binding site .

Q. What challenges arise in scaling up synthesis while maintaining purity, and how are they addressed?

  • Scale-up risks include byproduct formation and reduced yield. Purification via preparative HPLC (e.g., Xselect CSH OBD Column, 40–72% acetonitrile gradient) ensures >95% purity . Reduced-pressure rectification is also effective for distillation .

Q. How can microwave-assisted synthesis be optimized for derivatives of this compound?

  • Key parameters include temperature (80–100°C), solvent choice (DMF for polar intermediates), and reaction time (1–2 hours). Microwave conditions reduce side reactions and improve reproducibility .

Q. What are the structure-activity relationships (SAR) for this compound in proteomics and drug design?

  • Fluorine substitution at the 2,4-positions enhances metabolic stability and membrane permeability. For example, replacing the acetophenone group with sulfonamide (as in COX-2 Inhibitor V) improves target affinity . Comparative studies with non-fluorinated analogs show reduced bioactivity, highlighting fluorine’s critical role .

Methodological Notes

  • Synthetic Optimization : Include control experiments to monitor reaction progress (e.g., TLC for intermediates) .
  • Analytical Validation : Use orthogonal methods (HPLC + NMR) to confirm purity, especially for chiral derivatives .
  • Biological Assays : Employ Z’-Lyte kinase assays or enzyme-linked immunosorbent assays (ELISAs) for IC50_{50} determination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.